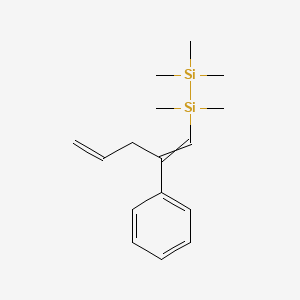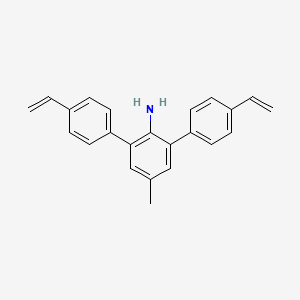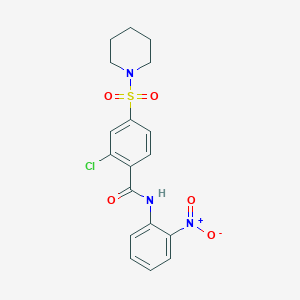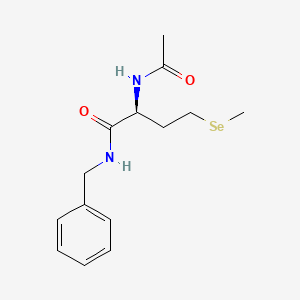
(E)-S-methyl 4-(2-nitrophenyl)-2-oxobut-3-enethioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-S-methyl 4-(2-nitrophenyl)-2-oxobut-3-enethioate is an organic compound characterized by the presence of a nitrophenyl group, a thioester, and an enone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-S-methyl 4-(2-nitrophenyl)-2-oxobut-3-enethioate typically involves the reaction of 2-nitrobenzaldehyde with a suitable thioester precursor under basic conditions. One common method includes the use of sodium methoxide as a base to facilitate the condensation reaction between 2-nitrobenzaldehyde and methyl thioglycolate. The reaction is carried out in anhydrous methanol at room temperature, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
(E)-S-methyl 4-(2-nitrophenyl)-2-oxobut-3-enethioate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The thioester moiety can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide.
Substitution: The enone moiety can undergo nucleophilic addition reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, room temperature.
Oxidation: Hydrogen peroxide, acetic acid, room temperature.
Substitution: Amine or thiol nucleophiles, basic or acidic conditions, room temperature.
Major Products Formed
Reduction: Formation of (E)-S-methyl 4-(2-aminophenyl)-2-oxobut-3-enethioate.
Oxidation: Formation of (E)-S-methyl 4-(2-nitrophenyl)-2-oxobut-3-enesulfoxide or sulfone.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(E)-S-methyl 4-(2-nitrophenyl)-2-oxobut-3-enethioate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s structural features make it a potential candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Material Science: Its unique electronic properties can be exploited in the development of organic electronic materials and sensors.
Mecanismo De Acción
The mechanism of action of (E)-S-methyl 4-(2-nitrophenyl)-2-oxobut-3-enethioate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the thioester moiety can undergo nucleophilic attack by biological nucleophiles such as cysteine residues in proteins. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the biological context.
Comparación Con Compuestos Similares
Similar Compounds
(E)-4-(2-Nitrophenyl)-4-oxo-2-butenoic acid: Similar structure but lacks the thioester moiety.
(Z)-4-((2-nitrophenyl)amino)-4-oxobut-2-enoic acid: Contains an amino group instead of a thioester.
Uniqueness
(E)-S-methyl 4-(2-nitrophenyl)-2-oxobut-3-enethioate is unique due to the presence of both a nitrophenyl group and a thioester moiety, which confer distinct electronic and reactivity properties
Propiedades
Fórmula molecular |
C11H9NO4S |
|---|---|
Peso molecular |
251.26 g/mol |
Nombre IUPAC |
S-methyl (E)-4-(2-nitrophenyl)-2-oxobut-3-enethioate |
InChI |
InChI=1S/C11H9NO4S/c1-17-11(14)10(13)7-6-8-4-2-3-5-9(8)12(15)16/h2-7H,1H3/b7-6+ |
Clave InChI |
WDQQWDMWZQNIDD-VOTSOKGWSA-N |
SMILES isomérico |
CSC(=O)C(=O)/C=C/C1=CC=CC=C1[N+](=O)[O-] |
SMILES canónico |
CSC(=O)C(=O)C=CC1=CC=CC=C1[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Benzonitrile, 4-[(2-methoxyethyl)propylamino]-2-(trifluoromethyl)-](/img/structure/B12529595.png)
![N-{3-[4-(Hydroxyamino)-4-oxobutyl]phenyl}-4-methylbenzamide](/img/structure/B12529600.png)



![4-[(3-Methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1-propylquinolin-1-ium](/img/structure/B12529631.png)

![Pyrazolo[1,5-a]pyrimidine-3-carboxamide,(5S)-N-[1-ethyl-1-(4-methylphenyl)propyl]-4,5,6,7-tetrahydro-7,7-dimethyl-5-phenyl-hydrochloride](/img/structure/B12529645.png)



